

Spectroscopic Characterization of (S)-Methyl morpholine-3-carboxylate Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name:	(S)-Methyl morpholine-3-carboxylate hydrobromide
CAS No.:	1041173-28-7
Cat. No.:	B1401606

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This guide provides a comprehensive overview of the spectroscopic properties of **(S)-Methyl morpholine-3-carboxylate hydrobromide**, a chiral building block of significant interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and quality control of this compound. While experimental data for the hydrobromide salt is not widely published, this guide leverages data from its close analog, (S)-Methyl morpholine-3-carboxylate hydrochloride, to provide a robust predictive analysis.

Introduction: The Significance of Chiral Morpholines

(S)-Methyl morpholine-3-carboxylate hydrobromide belongs to a class of chiral morpholine derivatives that are integral scaffolds in the synthesis of a wide array of biologically active molecules. The defined stereochemistry at the C3 position is crucial for the specific molecular interactions that govern the efficacy and selectivity of many drug candidates. A thorough

understanding of the spectroscopic signature of this compound is paramount for ensuring its chemical identity, purity, and stereochemical integrity throughout the drug discovery and development pipeline.

The hydrobromide salt form is often utilized to improve the stability and handling properties of the parent amine. The presence of the hydrobromide salt will have a predictable influence on the spectroscopic data compared to the free base, primarily due to the protonation of the morpholine nitrogen.

Molecular Structure and Key Features

(S)-Methyl morpholine-3-carboxylate hydrobromide is comprised of a morpholine ring, a methyl ester at the C3 position with (S)-stereochemistry, and a hydrobromide salt.

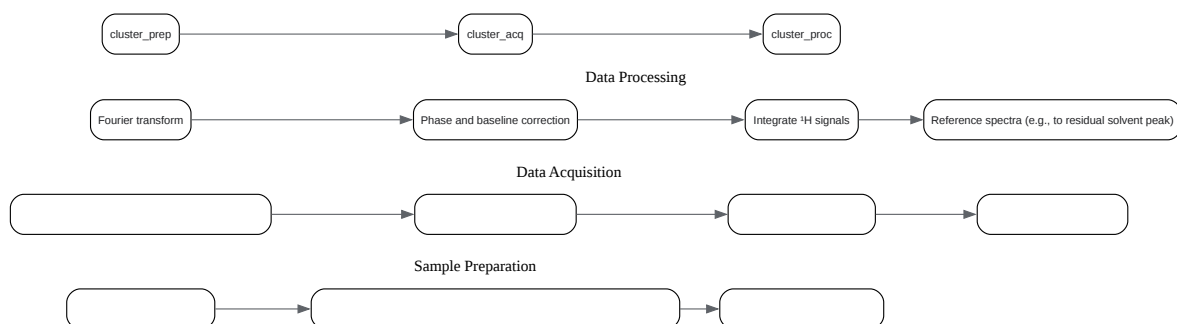
Caption: 2D structure of **(S)-Methyl morpholine-3-carboxylate hydrobromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **(S)-Methyl morpholine-3-carboxylate hydrobromide**, both ^1H and ^{13}C NMR are essential for structural confirmation.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR data for amine salts is crucial for reproducibility.



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Caption: Standardized workflow for NMR analysis.

Causality in Experimental Choices:

- **Solvent Selection:** Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are recommended solvents for amine hydrohalide salts due to their ability to dissolve ionic compounds.[1] In protic solvents like D₂O, the N-H proton signal may exchange with the solvent and broaden or disappear.[2] DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons.
- **Spectrometer Frequency:** A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex spin systems present in the morpholine ring.

Predicted ¹H NMR Spectral Data

Based on the structure and data from the hydrochloride analog, the following proton signals are expected for the hydrobromide salt.[3] The chemical shifts are influenced by the protonation of the nitrogen, which deshields adjacent protons.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment Rationale
NH ₂ ⁺	9.0 - 10.0	Broad singlet	2H	Exchangeable protons on the protonated nitrogen.
CH-3	4.0 - 4.5	Multiplet	1H	Methine proton at the chiral center, deshielded by the adjacent oxygen, nitrogen, and ester group.
O-CH ₂	3.8 - 4.2	Multiplet	2H	Diastereotopic methylene protons adjacent to the ring oxygen.
N-CH ₂	3.2 - 3.8	Multiplet	4H	Methylene protons adjacent to the protonated nitrogen, showing complex coupling.
O-CH ₃	3.7 - 3.9	Singlet	3H	Methyl protons of the ester group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

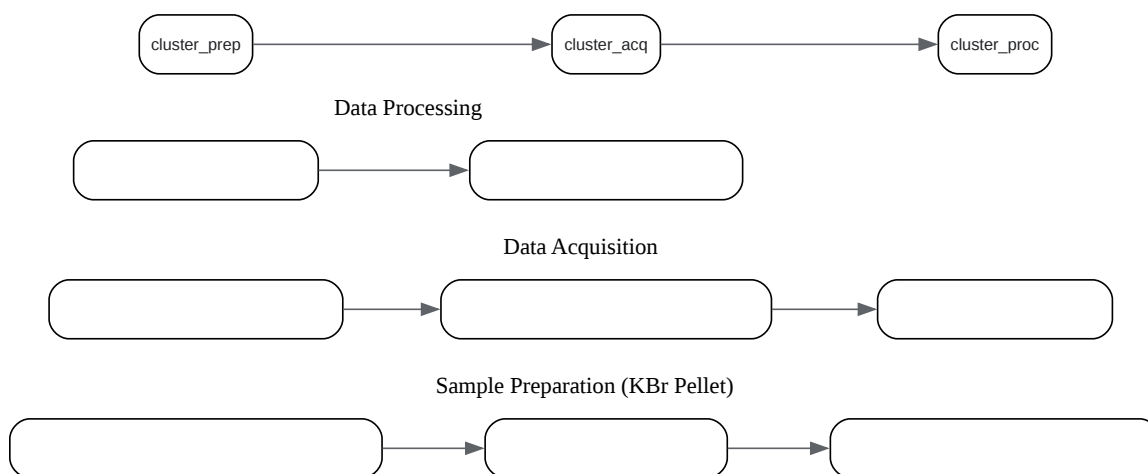
Carbon	Predicted Chemical Shift (δ , ppm)	Assignment Rationale
C=O	168 - 172	Carbonyl carbon of the methyl ester.
CH-3	55 - 60	Methine carbon at the chiral center, attached to oxygen and nitrogen.
O-CH ₂	65 - 70	Methylene carbon adjacent to the ring oxygen.
N-CH ₂	40 - 50	Methylene carbons adjacent to the protonated nitrogen.
O-CH ₃	52 - 55	Methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For **(S)-Methyl morpholine-3-carboxylate hydrobromide**, key vibrational modes include those of the ammonium, ester, and C-O and C-N bonds.

Experimental Protocol: FTIR Analysis

For solid samples, particularly those that may be hygroscopic, the KBr pellet method is a standard and reliable technique.



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Caption: Workflow for FTIR analysis using the KBr pellet method.

Causality in Experimental Choices:

- **KBr Pellet Technique:** This method is ideal for obtaining high-quality spectra of solid samples.[4] The sample is dispersed in an IR-transparent matrix (KBr), minimizing scattering effects. Proper grinding is essential to reduce particle size and obtain sharp, well-resolved peaks.

Predicted IR Spectral Data

The IR spectrum will be characterized by the following key absorption bands. The presence of the ammonium salt will introduce characteristic N-H stretching and bending vibrations.[5][6]

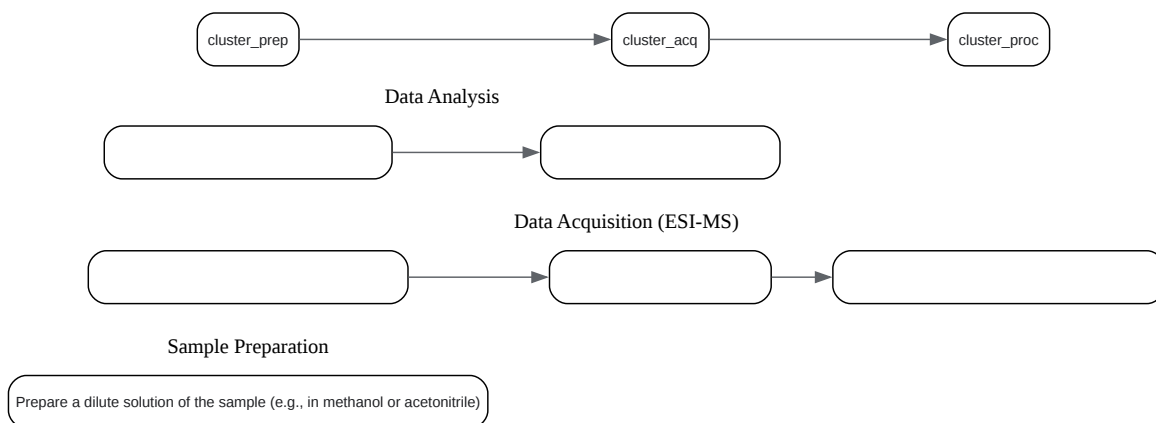
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200 - 2800	N-H stretch	R ₃ N ⁺ -H
2980 - 2850	C-H stretch	Aliphatic
1750 - 1730	C=O stretch	Ester
1600 - 1500	N-H bend	R ₃ N ⁺ -H
1250 - 1050	C-O stretch	Ester and Ether
1200 - 1000	C-N stretch	Amine

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For an organic salt, the choice of ionization technique is critical.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is the preferred method for analyzing organic salts as it is a soft ionization technique that can generate intact molecular ions from solution.^[7]



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Caption: Workflow for ESI-Mass Spectrometry analysis.

Causality in Experimental Choices:

- Electropray Ionization (ESI): ESI is ideal for polar and ionic compounds as it generates ions directly from a solution, minimizing fragmentation and preserving the molecular ion.[7] This is crucial for determining the molecular weight of the free base.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated free base $[M+H]^+$. The hydrobromide counter-ion will not be observed in the positive ion spectrum. The molecular weight of the free base, (S)-Methyl morpholine-3-carboxylate, is 145.16 g/mol .[8]

m/z	Ion
146.08	$[\text{C}_6\text{H}_{11}\text{NO}_3 + \text{H}]^+$

Fragmentation of the molecular ion may occur, leading to characteristic daughter ions. Common fragmentation pathways for morpholine derivatives involve the loss of the ester group or cleavage of the morpholine ring.

Conclusion

The spectroscopic characterization of **(S)-Methyl morpholine-3-carboxylate hydrobromide** is essential for its application in pharmaceutical development. While direct experimental data for the hydrobromide salt is limited, a comprehensive analysis can be performed by leveraging data from its hydrochloride analog and a fundamental understanding of spectroscopic principles. This guide provides the necessary protocols and predictive data to aid researchers in the structural verification and quality assessment of this important chiral building block.

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